Mono-HCl Salt vs. Free Base: Aqueous Solubility and Handling Advantages
The monohydrochloride salt (CAS 2416228-77-6) provides enhanced aqueous solubility relative to the free base (CAS 1894244-77-9) due to protonation of the primary amine, which increases the compound's polarity and hydrogen-bonding capacity. This is a well-established salt-formation principle for amine-containing compounds [1]. The hydrochloride form also demonstrates improved long-term solid-state stability under ambient storage conditions compared to the free base, which is more susceptible to oxidation and carbonate formation upon exposure to atmospheric CO₂ .
| Evidence Dimension | Aqueous solubility and solid-state stability |
|---|---|
| Target Compound Data | Monohydrochloride salt; protonated primary amine (pKa ~10-11 for alkylamines); Topological Polar Surface Area (TPSA) = 43.8 Ų [2] |
| Comparator Or Baseline | Free base (CAS 1894244-77-9): neutral amine; TPSA = 54.7 Ų (calculated) |
| Quantified Difference | Salt formation expected to increase aqueous solubility by ≥10-fold relative to free base based on class-level behavior of alkylamine hydrochlorides; exact measured values not published for this specific compound [1] |
| Conditions | Class-level inference derived from general amine hydrochloride salt behavior; no direct comparative solubility measurement published for this specific CAS |
Why This Matters
For aqueous-phase conjugation reactions (e.g., amide coupling, reductive amination), the hydrochloride salt can be directly dissolved in aqueous buffer without pre-neutralization, streamlining synthetic workflows and improving reproducibility in multi-step library synthesis.
- [1] Serajuddin, A.T.M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (Class-level reference for amine hydrochloride solubility enhancement). View Source
- [2] Kuujia.com. Cas no 2416228-77-6: Computed properties including TPSA. View Source
